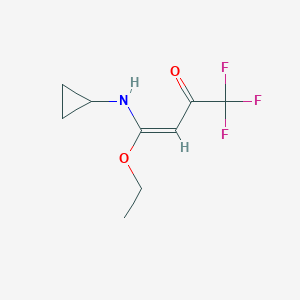
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one is a synthetic organic compound characterized by its unique structural features, including an ethoxy group, a cyclopropylamino group, and a trifluoromethyl group attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropylamine derivative, which is then reacted with ethyl trifluoroacetate under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enolate intermediate, followed by the addition of the ethoxy group through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
科学的研究の応用
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethoxy and cyclopropylamino groups contribute to its binding affinity and specificity, modulating the activity of the target proteins and pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
- (E)-4-Methoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one
- (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobutan-3-en-2-one
- (E)-4-Ethoxy-4-cyclopropylamino-1,1,1-difluorobutan-3-en-2-one
Uniqueness
(E)-4-Ethoxy-4-cyclopropylamino-1,1,1-trifluorobutan-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, while the cyclopropylamino group provides rigidity to the molecular structure, influencing its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H12F3NO2 |
|---|---|
分子量 |
223.19 g/mol |
IUPAC名 |
(E)-4-(cyclopropylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C9H12F3NO2/c1-2-15-8(13-6-3-4-6)5-7(14)9(10,11)12/h5-6,13H,2-4H2,1H3/b8-5+ |
InChIキー |
JUQPGLNLPDXVBX-VMPITWQZSA-N |
異性体SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/NC1CC1 |
正規SMILES |
CCOC(=CC(=O)C(F)(F)F)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















